molecular formula C5H10O2 B103548 (Tetrahydrofuran-3-yl)methanol CAS No. 15833-61-1

(Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548
CAS No.: 15833-61-1
M. Wt: 102.13 g/mol
InChI Key: PCPUMGYALMOCHF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: (Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: (Tetrahydrofuran-3-yl)methanol is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable in both research and industrial applications .

Properties

IUPAC Name

oxolan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935903
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-61-1
Record name (+-)-Tetrahydro-3-furanmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-furanmethanol
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Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Tetrahydrofuran-3-yl)methanol
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Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?

A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.

Q2: What are the common methods for obtaining enantiomerically pure this compound?

A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating this compound enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.

Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?

A3: In this method, this compound enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].

Q4: Besides Dinotefuran, are there other applications for this compound derivatives?

A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of this compound derivatives in developing new therapeutics.

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